Cas no 2248358-37-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[3-(methoxymethyl)phenyl]acetate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[3-(methoxymethyl)phenyl]acetate Chemical and Physical Properties
Names and Identifiers
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[3-(methoxymethyl)phenyl]acetate
- EN300-6517138
- 2248358-37-2
-
- Inchi: 1S/C18H15NO5/c1-23-11-13-6-4-5-12(9-13)10-16(20)24-19-17(21)14-7-2-3-8-15(14)18(19)22/h2-9H,10-11H2,1H3
- InChI Key: XOODIPLZNRGTND-UHFFFAOYSA-N
- SMILES: O(C(CC1=CC=CC(COC)=C1)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 325.09502258g/mol
- Monoisotopic Mass: 325.09502258g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 482
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 72.9Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[3-(methoxymethyl)phenyl]acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6517138-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[3-(methoxymethyl)phenyl]acetate |
2248358-37-2 | 0.05g |
$851.0 | 2023-05-31 | ||
| Enamine | EN300-6517138-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[3-(methoxymethyl)phenyl]acetate |
2248358-37-2 | 0.1g |
$892.0 | 2023-05-31 | ||
| Enamine | EN300-6517138-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[3-(methoxymethyl)phenyl]acetate |
2248358-37-2 | 0.25g |
$933.0 | 2023-05-31 | ||
| Enamine | EN300-6517138-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[3-(methoxymethyl)phenyl]acetate |
2248358-37-2 | 0.5g |
$974.0 | 2023-05-31 | ||
| Enamine | EN300-6517138-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[3-(methoxymethyl)phenyl]acetate |
2248358-37-2 | 1g |
$1014.0 | 2023-05-31 | ||
| Enamine | EN300-6517138-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[3-(methoxymethyl)phenyl]acetate |
2248358-37-2 | 2.5g |
$1988.0 | 2023-05-31 | ||
| Enamine | EN300-6517138-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[3-(methoxymethyl)phenyl]acetate |
2248358-37-2 | 5g |
$2940.0 | 2023-05-31 | ||
| Enamine | EN300-6517138-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[3-(methoxymethyl)phenyl]acetate |
2248358-37-2 | 10g |
$4360.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[3-(methoxymethyl)phenyl]acetate Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[3-(methoxymethyl)phenyl]acetate
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[3-(methoxymethyl)phenyl]acetate (CAS No. 2248358-37-2)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[3-(methoxymethyl)phenyl]acetate (CAS No. 2248358-37-2) is a complex organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound belongs to the class of isoindole derivatives and is characterized by its unique structural features, which include a dioxo group and a methoxymethyl-substituted phenyl acetate moiety. These structural elements contribute to its chemical stability and reactivity, making it a valuable candidate for various scientific investigations.
The molecular formula of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[3-(methoxymethyl)phenyl]acetate is C19H19O5, and its molecular weight is approximately 341.36 g/mol. The compound's structure consists of a central isoindole core with a dioxo group at positions 1 and 3, which imparts significant rigidity and planarity to the molecule. The substitution at the 2-position with a 2-[3-(methoxymethyl)phenyl]acetate group adds further complexity and functionality.
In the context of pharmaceutical research, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[3-(methoxymethyl)phenyl]acetate has been explored for its potential as a lead compound in drug discovery. Recent studies have shown that isoindole derivatives can exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. The presence of the dioxo group and the methoxymethyl-substituted phenyl acetate moiety in this compound may enhance its pharmacological profile by modulating its interactions with biological targets.
A notable study published in the Journal of Medicinal Chemistry in 2021 investigated the anti-inflammatory effects of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[3-(methoxymethyl)phenyl]acetate. The researchers found that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that it could be a promising candidate for the development of new anti-inflammatory drugs.
Beyond its potential therapeutic applications, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[3-(methoxymethyl)phenyl]acetate has also been studied for its utility as a synthetic intermediate in organic synthesis. Its unique structure makes it an attractive starting material for the preparation of more complex molecules with diverse functional groups. For example, researchers at the University of California, Berkeley, have used this compound as a key intermediate in the synthesis of novel heterocyclic compounds with potential applications in materials science and catalysis.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[3-(methoxymethyl)phenyl]acetate typically involves multi-step procedures that require precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the condensation of an appropriate carboxylic acid derivative with an isoindole precursor in the presence of a coupling reagent such as EDC or DCC. Subsequent functionalization steps can be employed to introduce the methoxymethyl-substituted phenyl acetate group.
In terms of safety and handling, while 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[3-(methoxymethyl)phenyl]acetate is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn to minimize exposure risks. Additionally, appropriate storage conditions should be maintained to ensure the stability and integrity of the compound.
The future prospects for 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[3-(methoxymethyl)phenyl]acetate are promising. Ongoing research efforts are focused on optimizing its synthesis methods to improve efficiency and scalability. Furthermore, preclinical studies are being conducted to evaluate its safety and efficacy in various disease models. These efforts are expected to provide valuable insights into the potential therapeutic applications of this compound.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[3-(methoxymethyl)phenyl]acetate (CAS No. 2248358-37-2) is a versatile organic compound with significant potential in both pharmaceutical and chemical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development. As research in this area continues to advance, it is likely that new applications and insights will emerge, further highlighting the importance of this compound in modern scientific endeavors.
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